1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
Description
1-(2-Chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea is a urea derivative featuring a 2-chlorophenyl group, a thiophen-3-ylmethyl substituent, and a trifluoroethyl moiety. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2OS/c15-11-3-1-2-4-12(11)19-13(21)20(9-14(16,17)18)7-10-5-6-22-8-10/h1-6,8H,7,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZHXECDAJWAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N(CC2=CSC=C2)CC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.9 g/mol. The presence of the trifluoroethyl group is significant as it can enhance biological activity through improved pharmacokinetic properties.
Research indicates that compounds containing urea and thiophene moieties often exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The urea functional group can participate in hydrogen bonding and potentially interact with biological targets such as enzymes and receptors.
Anticancer Properties
1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea has shown promising results in various anticancer assays. A study conducted on several derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 25 µM against breast cancer cells (MDA-MB-231) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiophene-containing ureas have been reported to possess antibacterial and antifungal activities. In vitro studies have indicated that derivatives of thiourea compounds can inhibit the growth of various pathogens, suggesting that this compound may share similar properties .
Case Studies and Research Findings
- Antitumor Activity : A comparative study on structurally related ureas revealed that those with trifluoroethyl substitutions showed enhanced antitumor efficacy when tested against different cancer cell lines, including lung and ovarian cancers. The mechanism was attributed to DNA interstrand cross-linking capabilities .
- Toxicity Assessments : Toxicological evaluations indicated that while some derivatives exhibited potent biological activities, they also displayed varying degrees of toxicity. The balance between efficacy and safety is crucial for further development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiourea derivatives highlighted that modifications at the phenyl ring significantly impacted their biological activities. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance potency against certain cancer cell lines .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea (A5)
1-(2-Phenoxyethyl)-3-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Relevance : Illustrates how nitrogen-rich heterocycles modulate bioactivity and metabolic stability .
Physicochemical Properties
*Estimated based on .
†Calculated using fragment-based methods.
Key Observations :
Target Compound
7n
- Synthesis: Utilizes a pyridine-thioether linker formed via nucleophilic substitution.
A5
- Synthesis : Achieved 83% yield via condensation of 4-chloro-3-trifluoromethylphenyl isocyanate with 4-hydroxyphenylamine.
1-(2-Phenoxyethyl)-...urea
- Synthesis: No explicit details, but likely involves urea formation between phenoxyethylamine and an isocyanate.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via urea bond formation between an isocyanate and an amine. For example:
- Step 1 : React 2-chlorophenyl isocyanate with (thiophen-3-yl)methylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
- Step 2 : Introduce the 2,2,2-trifluoroethyl group via nucleophilic substitution or alkylation. Triethylamine is often used to neutralize HCl byproducts .
- Optimization : Yield improvements (e.g., 66–70%) are achieved by controlling stoichiometry, temperature (65–80°C), and solvent polarity. Catalytic bases like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance reactivity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity (e.g., trifluoroethyl peaks at δ ~3.8–4.2 ppm and thiophene protons at δ ~6.5–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for CHClFNOS: 373.04 g/mol) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antiproliferative Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
- Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test against kinases or phosphatases using fluorogenic substrates .
Advanced Research Questions
Q. How can stereochemical challenges in urea derivatives be resolved during synthesis?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity during urea bond formation .
- X-ray Crystallography : Confirm absolute configuration post-synthesis .
Q. What structural features (e.g., thiophen-3-yl, trifluoroethyl) govern its bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Thiophen-3-yl Group : Enhances π-π stacking with aromatic residues in target proteins (e.g., kinases), as shown in docking studies .
- Trifluoroethyl Group : Improves metabolic stability and membrane permeability due to lipophilic/hydrophobic balance .
- SAR Validation : Synthesize analogs (e.g., replacing thiophene with pyridine) and compare IC values in dose-response assays .
Q. How does X-ray crystallography elucidate intermolecular interactions of this compound with biological targets?
- Methodological Answer :
- Co-crystallization : Soak the compound with purified target proteins (e.g., kinases) and resolve structures at 1.5–2.0 Å resolution.
- Key Interactions : The trifluoroethyl group often forms van der Waals contacts, while the urea moiety hydrogen-bonds with backbone amides (e.g., in ATP-binding pockets) .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis : Use tools like Forest plots to statistically reconcile IC discrepancies from independent studies .
- Target Profiling : Employ proteomics (e.g., thermal shift assays) to confirm on-/off-target effects .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
